

8-Methoxy-chroman-3-carboxylic Acid: A Technical Guide to Purity and Appearance

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Compound of Interest

Compound Name: 8-Methoxy-chroman-3-carboxylic acid

Cat. No.: B021784

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and appearance of **8-Methoxy-chroman-3-carboxylic acid**, a key intermediate in the synthesis of bioactive molecules. This document outlines the physical and chemical properties, synthesis, and analytical methodologies for purity determination, and explores the potential biological significance of this compound and its derivatives.

Core Compound Properties

8-Methoxy-chroman-3-carboxylic acid is a derivative of the chroman core, characterized by a methoxy group at the 8th position and a carboxylic acid group at the 3rd position.^[1] This structure imparts specific chemical properties that make it a valuable building block in medicinal chemistry and materials science.^{[1][2]}

Property	Value	Reference
CAS Number	108088-19-3	Chem-Impex
Molecular Formula	C ₁₁ H ₁₂ O ₄	Chem-Impex
Molecular Weight	208.21 g/mol	Chem-Impex
Appearance	Off-white crystalline powder	Chem-Impex
Melting Point	170-175 °C	Chem-Impex
Purity (typical)	≥ 97-99% (by NMR)	Chem-Impex, CymitQuimica
Solubility	Soluble in DMSO, DMF, acetonitrile	Chemodex

Synthesis and Appearance

The appearance of **8-Methoxy-chroman-3-carboxylic acid** as an off-white crystalline powder is a direct result of its synthesis and purification process. Several synthetic routes have been described, often starting from coumarin or substituted phenol precursors.^[1]

A common synthetic pathway involves the reduction of the corresponding 8-methoxycoumarin-3-carboxylic acid.^[1] This precursor can be synthesized through the condensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate, followed by hydrolysis of the resulting ester.^[1] The final reduction step to the chroman structure is crucial for its ultimate purity and appearance.

Alternatively, synthesis can be achieved through the oxidation of the corresponding aldehyde, 8-Methoxy-chroman-3-carbaldehyde, using methods such as Pinnick or Jones oxidation.^[1] The choice of synthetic route and purification techniques, such as recrystallization or chromatography, will influence the final color and crystalline nature of the powder.

Figure 1: Representative synthetic workflows for **8-Methoxy-chroman-3-carboxylic acid**.

Experimental Protocols for Purity Determination

The purity of **8-Methoxy-chroman-3-carboxylic acid** is critical for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance

Liquid Chromatography (HPLC) are the primary analytical techniques employed for its purity assessment.

Purity Determination by Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte. The purity is calculated by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.

Methodology:

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **8-Methoxy-chroman-3-carboxylic acid** and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
- **Dissolution:** Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- **NMR Data Acquisition:** Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
- **Data Processing:** Process the spectrum, including phasing and baseline correction.
- **Integration:** Integrate a well-resolved signal of the analyte and a signal of the internal standard.
- **Purity Calculation:** The purity of the analyte is calculated using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{standard}} / I_{\text{standard}}) * (MW_{\text{analyte}} / MW_{\text{standard}}) * (m_{\text{standard}} / m_{\text{analyte}}) * P_{\text{standard}}$$

Where:

- I = Integral value

- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the standard

Figure 2: Workflow for purity determination by quantitative NMR (qNMR).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of components in a mixture, providing information on the purity of a compound and the presence of any impurities.

Methodology:

A general reverse-phase HPLC method can be adapted for the analysis of **8-Methoxy-chroman-3-carboxylic acid**.

HPLC Parameter	Typical Conditions
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
Gradient	Start with a low percentage of B, increasing to a high percentage over 15-20 minutes
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (e.g., 254 nm)
Injection Volume	10 µL
Column Temperature	25-30 °C

Procedure:

- **Standard and Sample Preparation:** Prepare a stock solution of **8-Methoxy-chroman-3-carboxylic acid** in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. Prepare a sample solution of the powder to be tested at a similar concentration.
- **Analysis:** Inject the standard and sample solutions into the HPLC system.
- **Data Analysis:** The purity is determined by the area percentage of the main peak in the chromatogram of the sample.

$$\text{Purity (\%)} = (\text{Area of main peak} / \text{Total area of all peaks}) * 100$$

Potential Biological Signaling Pathways

While **8-Methoxy-chroman-3-carboxylic acid** is primarily used as a synthetic intermediate, the chroman scaffold is present in many biologically active compounds, including antioxidants like Vitamin E.[1] Furthermore, structurally related methoxy-coumarin derivatives have demonstrated potential anticancer and anti-inflammatory activities.

For instance, 8-methoxycoumarin-3-carboxamides have been shown to exhibit anticancer activity against liver cancer by targeting caspase-3/7 and inhibiting β -tubulin polymerization. The carboxylic acid analogue also demonstrated significant antiproliferative activity. This suggests a potential mechanism of action for derivatives of **8-Methoxy-chroman-3-carboxylic acid**.

Additionally, some methoxy-containing phenolic compounds have been found to exert anti-inflammatory effects by inhibiting the NF- κ B and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in pro-inflammatory mediators.

Figure 3: Potential biological signaling pathways for derivatives of **8-Methoxy-chroman-3-carboxylic acid**.

Conclusion

8-Methoxy-chroman-3-carboxylic acid is a valuable chemical intermediate with well-defined physical properties. Its purity, typically high when sourced from reputable suppliers, can be rigorously assessed using standard analytical techniques such as qNMR and HPLC. The off-white crystalline appearance is a characteristic of the purified compound. The chroman

scaffold, a key feature of this molecule, is of significant interest in drug discovery due to its presence in various bioactive compounds, suggesting potential for the development of novel therapeutics with antioxidant, anticancer, and anti-inflammatory properties. This guide provides the foundational technical information required for researchers and drug development professionals working with this versatile compound.

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References

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